Lcariin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Icariin can be synthesized through a series of chemical reactions starting from commercially available phloroglucinol. The synthesis involves a modified Algar-Flynn-Oyamada cyclization and relay Claisen-Cope rearrangement . This method allows for the efficient production of icariin and its analogues for biological and pharmacological investigations.
Industrial Production Methods
Industrial production of icariin often involves the bioconversion of Epimedium Folium flavonoids using fungal α-L-rhamnosidase. This enzyme hydrolyzes the terminal rhamnose of epimedin C to produce icariin with a high molar conversion rate . This biotransformation process is efficient and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Icariin undergoes various chemical reactions, including:
Hydrolysis: Icariin can be hydrolyzed by α-L-rhamnosidases and β-glucosidases to produce icaritin.
Reduction: Icariin can reduce inflammation by suppressing the expression of TNFα, COX2, iNOS, and MPO activity.
Common Reagents and Conditions
Hydrolysis: α-L-rhamnosidases and β-glucosidases are commonly used for the hydrolysis of icariin.
Oxidation and Reduction: Various signaling pathways, including PI3K/Akt and NF-κB, are involved in the oxidative and reductive reactions of icariin.
Major Products
Icaritin: Produced through the hydrolysis of icariin.
Anti-inflammatory and anti-oxidative compounds: Formed through the activation of specific signaling pathways.
Scientific Research Applications
Icariin has a broad range of applications in scientific research, including:
Chemistry: Used as a model compound for studying flavonoid synthesis and reactions.
Biology: Investigated for its effects on cell growth, differentiation, and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, osteoporosis, neurodegenerative disorders, and cancer
Industry: Utilized in the production of health supplements and pharmaceuticals.
Mechanism of Action
Icariin exerts its effects through multiple molecular targets and pathways, including:
PI3K/Akt Pathway: Activates this pathway to promote cell survival and growth.
NF-κB Pathway: Inhibits this pathway to reduce inflammation.
Nrf-2 Pathway: Activates this pathway to enhance anti-oxidative responses.
Sphingolipid Signaling Pathway: Regulates this pathway for potential therapeutic effects in Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
Icaritin: An aglycone of icariin with higher bioactivity in certain applications.
Baohuoside I: Another flavonoid glycoside from Epimedium with similar pharmacological properties.
Ginsenoside Rb1: A natural compound with osteogenic effects similar to icariin.
Uniqueness
Icariin is unique due to its broad range of pharmacological properties, including anti-osteoporotic, anti-inflammatory, anti-oxidative, and anti-tumor effects . Its ability to modulate multiple signaling pathways makes it a versatile compound for various therapeutic applications.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[5-acetyloxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-3-[(2S,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxychromen-7-yl]oxyoxan-2-yl]methyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H56O23/c1-21(2)13-18-33-34(69-49-47(68-30(11)57)45(66-28(9)55)42(64-26(7)53)36(70-49)20-60-23(4)50)19-35(62-24(5)51)37-38(58)43(40(71-41(33)37)31-14-16-32(59-12)17-15-31)72-48-46(67-29(10)56)44(65-27(8)54)39(22(3)61-48)63-25(6)52/h13-17,19,22,36,39,42,44-49H,18,20H2,1-12H3/t22-,36+,39-,42+,44+,45-,46+,47+,48-,49+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFUTUDDVRHMIZ-QPIFRKLPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC=C(C)C)C5=CC=C(C=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC=C(C)C)C5=CC=C(C=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H56O23 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856108 | |
Record name | 2-(4-Methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-7-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-3-[(2,3,4-tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-4H-1-benzopyran-5-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1013.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56692-02-5 | |
Record name | 2-(4-Methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-7-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-3-[(2,3,4-tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-4H-1-benzopyran-5-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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